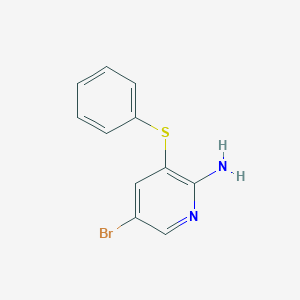

5-Bromo-3-(phenylthio)pyridin-2-amine

Descripción

5-Bromo-3-(phenylthio)pyridin-2-amine is a pyridine derivative featuring a bromine atom at position 5, a phenylthio (-SPh) group at position 3, and an amino (-NH₂) group at position 2. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties imparted by the phenylthio substituent. Despite its discontinued commercial availability , its structural analogs are widely studied for applications ranging from antibacterial agents to intermediates in heterocyclic synthesis.

Propiedades

IUPAC Name |

5-bromo-3-phenylsulfanylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXBIPILRFHEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-Bromo-3-(phenylthio)pyridin-2-amine typically involves several steps:

Thioether Formation: The attachment of a phenylthio group to the brominated pyridine.

The specific reaction conditions and reagents used can vary, but common methods include the use of hydrobromic acid for bromination and thiophenol for thioether formation . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis.

Análisis De Reacciones Químicas

5-Bromo-3-(phenylthio)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like or .

Oxidation and Reduction: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like .

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

5-Bromo-3-(phenylthio)pyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-(phenylthio)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Variations at Position 3

Ethynyl-Substituted Derivatives

- 5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine (14b): Synthesized via Sonogashira coupling between 2-amino-3-iodo-5-bromopyridine and 4-(prop-2-yn-1-yl)morpholine (86% yield) . The morpholino-alkynyl group introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic phenylthio group.

- 5-Bromo-3-[(2-chloro-6-fluorophenyl)ethynyl]pyridin-2-amine (27): Prepared using Pd(PPh₃)₂Cl₂/CuI catalysis (83% yield) .

Halogenated Derivatives

- 5-Bromo-6-fluoropyridin-2-amine :

- 5-Bromo-6-chloropyridin-2-amine :

Oxygen- and Nitrogen-Containing Substituents

Actividad Biológica

5-Bromo-3-(phenylthio)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and potential applications.

The biological activity of 5-Bromo-3-(phenylthio)pyridin-2-amine is primarily attributed to its interaction with specific molecular targets within cancer cells. The compound has been shown to inhibit key pathways involved in cell proliferation and survival.

- Inhibition of Kinases : Studies indicate that this compound may act as a kinase inhibitor, potentially affecting pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

- Induction of Apoptosis : There is evidence suggesting that 5-Bromo-3-(phenylthio)pyridin-2-amine can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Efficacy in Cancer Cell Lines

The efficacy of 5-Bromo-3-(phenylthio)pyridin-2-amine has been evaluated across various cancer cell lines. Table 1 summarizes the results from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| UACC-62 (melanoma) | 0.116 | Inhibition of BRAF V600E |

| SK-MEL-5 (melanoma) | 0.81 | Microtubule stabilization |

| MDA-MB-435 (breast) | 0.327 | Cell cycle arrest in G2/M phase |

| A375 (melanoma) | 16.1 | Induction of reactive oxygen species |

These findings indicate that the compound exhibits potent cytotoxic effects against melanoma cell lines, with the lowest IC50 observed in UACC-62 cells, suggesting a promising avenue for further development as an anti-melanoma agent.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of 5-Bromo-3-(phenylthio)pyridin-2-amine reveal important insights into how modifications can enhance biological activity. Key observations include:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances potency against melanoma cell lines.

- Linker Variations : Variations in the linker between the pyridine and phenyl moieties affect binding affinity and biological activity, with certain linkers providing better inhibitory effects on target proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of 5-Bromo-3-(phenylthio)pyridin-2-amine:

- In Vivo Studies : In a murine model of melanoma, administration of the compound resulted in significant tumor growth inhibition without apparent toxicity, indicating a favorable safety profile for further clinical exploration.

- Combination Therapies : Preliminary studies suggest that combining this compound with existing therapies could enhance overall treatment efficacy, particularly in resistant melanoma cases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.